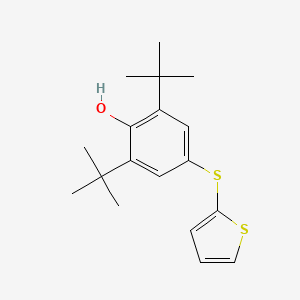
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol
Vue d'ensemble
Description
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol, also known as 2,6-bis(1,1-dimethylethyl)-4-thiophenol, is a phenol derivative with potential applications in synthetic organic chemistry, materials science, and drug discovery. It is a versatile building block for the synthesis of a variety of organic compounds. In addition, 2,6-bis(1,1-dimethylethyl)-4-thiophenol has been studied for its potential biological effects and has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.
Applications De Recherche Scientifique
Antioxidant Properties
- Natural Occurrence and Antioxidant Activity : Identified in the leaf extract of the halophyte plant Mesembryanthemum crystallinum, this compound exhibited high antioxidant activity (Bouftira, Abdelly, & Sfar, 2007).
Anti-inflammatory Activity
- Synthesis and Evaluation : New derivatives of this compound were synthesized and showed marked anti-inflammatory activity, comparable to indomethacin and vitamin E in animal models (Costantino, Parenti, di Bella, Zanoli, & Baraldi, 1993).
Free Radical Scavenging
- Scavenging Activity Study : Research on synthesized derivatives of 2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol revealed moderate activity as free radical scavengers, highlighting its potential in oxidative stress-related applications (Tait, Ganzerli, & D. Bella, 1996).
Chemical Synthesis and Applications
- Mannich Bases Synthesis : The compound was used in the synthesis of Mannich bases related to biologically active benzylphenol, indicating its utility in organic synthesis (Jurd, 1984).
Magnetic Properties in Organic Compounds
- Study in Organic Mixed Crystals : Research on mixed crystals containing this compound demonstrated interesting ferromagnetic intermolecular interactions, suggesting applications in material science (Awaga, Sugano, & Kinoshita, 1986).
Role in Bioactive Compounds
- Natural Sources and Bioactivities : This compound, also known as 2,4-Di-tert-butylphenol, was reviewed for its presence in various organisms and its potent toxicity, indicating its significance in ecological and biological studies (Zhao, Wang, Lucardi, Su, & Li, 2020).
Complex Formation in Chemistry
- Ligand in Metal Complexes : The compound was studied for its role in forming zwitterionic Zn(II) complexes, demonstrating its utility in inorganic and coordination chemistry (Habbadi et al., 1998).
Allelochemical Effects on Plant Growth
- Impact on Eggplant Seedlings : Its effects on the growth and physiological characteristics of eggplant seedlings were studied, providing insights into its role as an allelochemical (Hong, 2007).
Impact on Insect Fertility
- Chemosterilization in Insects : The compound was evaluated for its effects on the fertility of the screw-worm fly, showcasing its potential in pest control (Pound & Spradbery, 1984).
Reproductive Effects in House Flies
- Reproductive Effects : It was studied for its impact on reproduction in house flies, further underscoring its significance in entomology and pest management (Chang, Bořkovec, & Demilo, 1980).
Hydrogen Bonding in Phenols
- Hydrogen-bonded Assemblages : Its derivatives were investigated to understand hydrogen bonding networks, pertinent to molecular design and supramolecular chemistry (Masci & Thuéry, 2002).
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-thiophen-2-ylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS2/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMIDNYWQLUYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



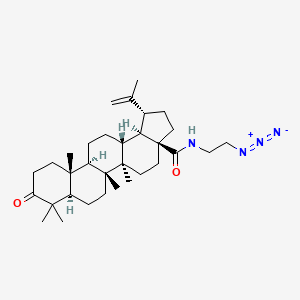


![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)


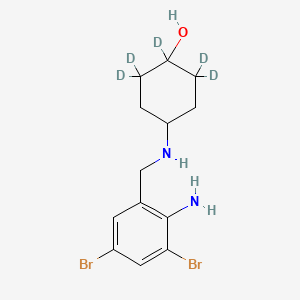

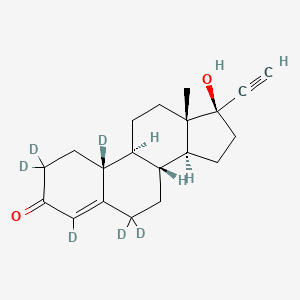
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)
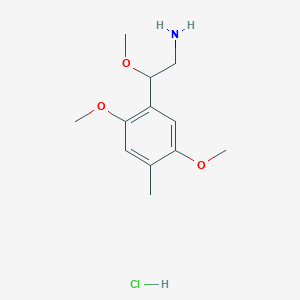
![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)